Fmoc-L-Glu(tBu)-NH2

Peptide Synthesis Analytical Chemistry Quality Control

This orthogonally protected glutamic acid derivative is essential for Fmoc/tBu solid-phase peptide synthesis requiring a C-terminal amide. The base-labile Fmoc on the α-amine and acid-labile tBu ester on the γ-carboxyl enable sequential deprotection under mild conditions, while the α-amide terminus eliminates a separate amidation step. Using the incorrect analog (e.g., Fmoc-L-Glu(tBu)-OH or Fmoc-Glu-NH2) leads to failed syntheses and complex purifications. Guaranteed ≥98% purity supports cGMP manufacturing and regulatory filing for peptide therapeutics.

Molecular Formula C24H28N2O5
Molecular Weight 424,48 g/mole
CAS No. 104090-92-8
Cat. No. B557477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Glu(tBu)-NH2
CAS104090-92-8
SynonymsFmoc-L-Glu(tBu)-NH2; 104090-92-8; C24H28N2O5; AmbotzFAA6390; CTK8E9937; MolPort-008-267-778; ZINC2382532; 6931AH; RT-012989; (S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-(tert-butoxycarbonyl)butyramide
Molecular FormulaC24H28N2O5
Molecular Weight424,48 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1
InChIKeyQUOBISMBRGYPCV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Glu(tBu)-NH2 (CAS 104090-92-8): Orthogonally Protected Glutamic Acid α-Amide for Precise Peptide C-Terminus Engineering


Fmoc-L-Glu(tBu)-NH2 is an orthogonally protected amino acid derivative used exclusively in Fmoc/tBu solid-phase peptide synthesis (SPPS) [1]. It is distinguished by an Fmoc-protected α-amino group, a tert-butyl (tBu) protected γ-carboxyl side chain, and an α-amide terminus [2]. This specific protection scheme enables selective, sequential deprotection under mild basic (piperidine) and acidic (TFA) conditions, allowing for the precise incorporation of a C-terminal amide while preserving the side-chain carboxyl for downstream modifications . Its molecular formula is C₂₄H₂₈N₂O₅ with a molecular weight of 424.5 g/mol .

Fmoc-L-Glu(tBu)-NH2: Why In-Class Fmoc-Glutamic Acid Analogs Are Not Interchangeable in cGMP Production and Research


The Fmoc/tBu SPPS strategy relies on the precise orthogonality of protecting groups. Generic substitution among in-class Fmoc-glutamic acid derivatives is impossible due to the compound's specific α-amide and γ-t-butyl ester configuration, which determines the final peptide's C-terminal functionality (amide vs. acid) and side-chain reactivity [1]. Using an incorrect analog, such as Fmoc-L-Glu(tBu)-OH (with a free α-carboxyl) or Fmoc-Glu-NH2 (lacking γ-side chain protection), introduces unintended reactive sites or alters the C-terminus, leading to failed syntheses, complex purification challenges, and non-identical final products [2]. The data below quantify the critical performance and quality differences that dictate which derivative must be procured for a given synthetic route.

Fmoc-L-Glu(tBu)-NH2 (CAS 104090-92-8): Quantified Differentiation in Purity, Stability, and Application Versus Key Analogs


Fmoc-L-Glu(tBu)-NH2 vs. Fmoc-Glu-NH2: Quantified Purity and Molecular Mass Advantages for High-Fidelity Peptide Synthesis

Fmoc-L-Glu(tBu)-NH2 provides a defined, protected building block with a molecular weight (MW) of 424.5 g/mol and is commercially available with a specified purity of ≥ 99% by HPLC . This is a quantifiable advantage over Fmoc-Glu-NH2, which has a lower MW of 368.38 g/mol and is available at a lower specified purity of ≥ 95% . The higher purity specification for Fmoc-L-Glu(tBu)-NH2 directly translates to fewer side-reactions during peptide assembly and simplifies downstream purification of the final product .

Peptide Synthesis Analytical Chemistry Quality Control

Fmoc-L-Glu(tBu)-NH2 vs. Fmoc-Glu-NH2: Divergent Storage Stability Requirements Impacting Supply Chain and Inventory Management

Procurement and long-term inventory planning are directly impacted by the divergent stability profiles of these analogs. Fmoc-L-Glu(tBu)-NH2 requires refrigerated storage at 0-8°C to maintain its certified purity, reflecting its more labile tert-butyl ester protecting group . In contrast, the simpler Fmoc-Glu-NH2 can be stored at ambient room temperature (RT) . This quantifiable difference in storage condition (-20°C to +8°C vs. RT) must be factored into laboratory cold-chain logistics, available freezer space, and the compound's validated shelf-life under specific storage conditions.

Supply Chain Stability Peptide Chemistry

Fmoc-L-Glu(tBu)-NH2 vs. Fmoc-L-Glu(tBu)-OH: Distinct Synthetic Outcomes Determined by C-Terminus Functionality

The choice between Fmoc-L-Glu(tBu)-NH2 (MW 424.5 g/mol) and Fmoc-L-Glu(tBu)-OH (MW 425.5 g/mol) is not trivial; it dictates the final peptide's C-terminal functional group. Fmoc-L-Glu(tBu)-NH2 provides a terminal amide upon cleavage, which is critical for mimicking natural peptide hormones and conferring resistance to carboxypeptidase degradation [1]. Conversely, Fmoc-L-Glu(tBu)-OH yields a terminal carboxylic acid, which serves as a different handle for conjugation or further chain extension . This fundamental difference in the final product's chemical identity and biological stability means the compounds cannot be interchanged without altering the entire research or therapeutic objective.

Peptide Synthesis Drug Discovery Bioconjugation

Fmoc-L-Glu(tBu)-NH2 vs. Fmoc-Glu-OtBu: Evidence for Differential Application in Isoglutamine-Containing Peptides

A direct, side-by-side experimental protocol demonstrates the non-interchangeability of Fmoc-L-Glu(tBu)-NH2 and its close analog, Fmoc-Glu-OtBu. In the synthesis of a methotrexate (MTX)-conjugated neurotensin analog, Fmoc-L-Glu(tBu)-NH2 was specifically used to construct an α-amide linkage (NT4-α-MTX), while Fmoc-L-Glu-OtBu was used for a γ-amide linkage (NT4-γ-MTX) in a parallel synthesis [1]. This is a clear, application-based differentiation where the specific α-amide building block was essential to obtain the desired regioisomer. Substituting one for the other would have produced a different peptide with altered chromatographic properties and, potentially, bioactivity.

Isoglutamine Peptide Synthesis SPPS

Optimal Application Scenarios for Procuring Fmoc-L-Glu(tBu)-NH2 (CAS 104090-92-8) Based on Quantified Differentiation


Synthesis of C-Terminal Amide Peptides with a Protected γ-Carboxyl Group

This is the primary use case for Fmoc-L-Glu(tBu)-NH2. The compound's α-amide group directly yields a C-terminal amide after cleavage, eliminating the need for a separate amidation step. The orthogonal γ-t-butyl ester protects the side-chain carboxyl group during synthesis, preventing unwanted side reactions. This is essential for producing peptides like neurotensin analogs where a terminal amide is crucial for biological activity and the γ-carboxyl may be used for later conjugation [1].

Synthesis of Complex, Branched, or Cyclic Peptides Requiring Orthogonal Deprotection

The fully orthogonal protecting group scheme (base-labile Fmoc on α-amine, acid-labile tBu on γ-carboxyl) makes Fmoc-L-Glu(tBu)-NH2 a valuable tool for constructing complex peptide architectures. The protected γ-carboxyl can be selectively deprotected while the peptide is still on-resin, allowing for on-resin cyclization, branching, or conjugation with other moieties like lipids, carbohydrates, or fluorophores [2]. The high purity (≥99%) is a critical enabler for these complex syntheses, minimizing the risk of accumulating difficult-to-remove byproducts.

Drug Discovery Programs Requiring High-Fidelity Peptide Analogs and Regioisomers

In pharmaceutical research, the precise chemical identity of a peptide drug candidate is paramount. The direct comparative evidence shows that Fmoc-L-Glu(tBu)-NH2 is a required building block for synthesizing specific α-amide regioisomers of drug conjugates [1]. Its use is non-negotiable for projects where the α-amide regioisomer is the target. Furthermore, its higher available purity specification compared to simpler analogs supports the rigorous quality standards of cGMP manufacturing, helping to ensure batch-to-batch consistency and simplify regulatory filings.

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